(1-(N,N-Dimethylsulfamoyl)-3-methyl-1H-pyrazol-4-yl)boronic acid
Overview
Description
“[1-(Dimethylsulfamoyl)-3-methyl-1H-pyrazol-4-yl]boronic acid” is a chemical compound with the empirical formula C5H10BN3O4S . It is used in various chemical reactions and has a molecular weight of 219.03 .
Synthesis Analysis
The synthesis of this compound could potentially involve Suzuki-Miyaura coupling, a widely applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the coupling of an organoboron compound (like our boronic acid) with a halide or triflate under basic conditions .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code1S/C5H10BN3O4S/c1-12(2)18(16,17)13-3-4(7(14)15)5(11-13)6(8,9)10/h3,14-15H,1-2H3
. This indicates the presence of carbon, hydrogen, boron, nitrogen, oxygen, and sulfur atoms in the molecule . Chemical Reactions Analysis
As mentioned earlier, this compound can participate in Suzuki-Miyaura coupling reactions . This reaction is used to create carbon-carbon bonds to produce conjugated systems of alkenes, styrenes, or biaryl compounds .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 219.03 . The compound should be stored at 0-8°C for optimal stability .Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
[1-(dimethylsulfamoyl)-3-methylpyrazol-4-yl]boronic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12BN3O4S/c1-5-6(7(11)12)4-10(8-5)15(13,14)9(2)3/h4,11-12H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASYIAWMPZRZHQX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN(N=C1C)S(=O)(=O)N(C)C)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12BN3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20732078 | |
Record name | [1-(Dimethylsulfamoyl)-3-methyl-1H-pyrazol-4-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20732078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
917899-10-6 | |
Record name | [1-(Dimethylsulfamoyl)-3-methyl-1H-pyrazol-4-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20732078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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